molecular formula C10H10F3NO3S B2618211 N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2322086-28-0

N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2618211
CAS No.: 2322086-28-0
M. Wt: 281.25
InChI Key: DGDSDZNKLDVEDH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a fluorinated organic compound. The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions, yielding N-trifluoroethylated anilines in good yields.

Industrial Production Methods

Industrial production methods for fluorinated compounds often involve the use of readily available starting materials and efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonamide group allows for potential oxidation reactions.

    Reduction: Reduction reactions can modify the sulfonamide group or the benzofuran ring.

    Substitution: The trifluoroethyl group can participate in substitution reactions, particularly under nucleophilic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylformamide (DMF) or trifluoroethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can introduce various functional groups into the benzofuran framework.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The sulfonamide group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of the trifluoroethyl group, benzofuran ring, and sulfonamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c11-10(12,13)6-14-18(15,16)8-1-2-9-7(5-8)3-4-17-9/h1-2,5,14H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDSDZNKLDVEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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